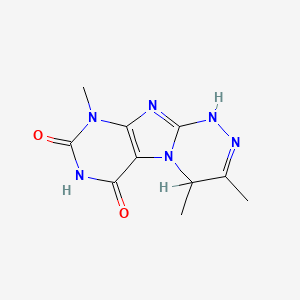![molecular formula C16H25NO4S B4495446 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4495446.png)
4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine
描述
4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine is a complex organic compound characterized by its unique structural features This compound is notable for its sulfonyl group attached to a morpholine ring, which is further substituted with ethoxy and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the sulfonyl precursor. One common method involves the reaction of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride with 2,6-dimethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides or other reduced derivatives.
科学研究应用
4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or protein binding due to its sulfonyl group.
Industry: It may be used in the production of specialty chemicals, polymers, or as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The ethoxy and dimethyl groups may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
- 4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine
- 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-2,6-diethylmorpholine
- 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine
Uniqueness
Compared to similar compounds, 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. The presence of both ethoxy and dimethyl groups on the phenyl ring and morpholine ring, respectively, can influence its reactivity, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-6-20-15-8-16(12(3)7-11(15)2)22(18,19)17-9-13(4)21-14(5)10-17/h7-8,13-14H,6,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLVWJQEWKNOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CC(OC(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4495364.png)
![3-(AZEPANE-1-SULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE](/img/structure/B4495369.png)
![3-({2-[(3-fluorophenyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4495384.png)
![2,4,6-trimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4495388.png)

![3-methyl-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4495401.png)
![2-fluoro-N-[4-(pyridin-3-ylcarbamoyl)phenyl]benzamide](/img/structure/B4495410.png)
![allyl 3-[3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B4495425.png)
![N-(4-METHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4495431.png)
![1-(3-Chlorophenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4495436.png)
![1-benzyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B4495440.png)
![2-allyl-6-(4-methylphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4495447.png)
![2,5-dimethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4495454.png)
![2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE](/img/structure/B4495455.png)
